molecular formula C10H11FOS B13640804 1-((4-Fluorophenyl)thio)butan-2-one

1-((4-Fluorophenyl)thio)butan-2-one

Cat. No.: B13640804
M. Wt: 198.26 g/mol
InChI Key: WHIXLULEIYJPSY-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11FOS. It is a derivative of butanone, where a 4-fluorophenylthio group is attached to the second carbon of the butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)thio)butan-2-one typically involves the reaction of 4-fluorothiophenol with butanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution with butanone . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)thio)butan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Fluorophenyl)thio)butan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorophenylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Fluorophenyl)thio)butan-2-one is unique due to the presence of both a fluorophenylthio group and a ketone group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11FOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3

InChI Key

WHIXLULEIYJPSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC=C(C=C1)F

Origin of Product

United States

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